molecular formula C18H23F3N2OS B6474907 4-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine CAS No. 2640842-84-6

4-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine

Cat. No.: B6474907
CAS No.: 2640842-84-6
M. Wt: 372.5 g/mol
InChI Key: UDNAEEWKZXPDTJ-UHFFFAOYSA-N
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Description

4-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine is a complex organic compound that features a trifluoromethyl group, a piperidine ring, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

4-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions, particularly those involving fluorinated compounds.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine and thiomorpholine moieties contribute to its overall stability and reactivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine is unique due to its combination of functional groups, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring high stability, reactivity, and specificity.

Properties

IUPAC Name

thiomorpholin-4-yl-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2OS/c19-18(20,21)16-5-3-14(4-6-16)12-22-7-1-2-15(13-22)17(24)23-8-10-25-11-9-23/h3-6,15H,1-2,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNAEEWKZXPDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)C(F)(F)F)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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